![molecular formula C17H19NO B14367231 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol CAS No. 90137-00-1](/img/structure/B14367231.png)
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is a compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol typically involves the N-alkylation of benzyl amines with halo acetophenones . This method allows for the introduction of the tetrahydroisoquinoline moiety into the compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These reactions are often carried out in the presence of catalysts such as CuBr and PPh3, which facilitate the formation of the desired product at elevated temperatures (e.g., 80°C) over extended periods (e.g., 12 hours) .
化学反応の分析
Types of Reactions
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including oxidation, reduction, and substitution . As a secondary amine, it exhibits weakly basic properties and can form salts with strong acids .
Common Reagents and Conditions
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The N-alkylation of benzyl amines with halo acetophenones is a common method for introducing the tetrahydroisoquinoline moiety.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroisoquinoline, and various substituted tetrahydroisoquinolines .
科学的研究の応用
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the tetrahydroisoquinoline moiety can interact with biological receptors and enzymes . These interactions contribute to the compound’s biological activities, such as anti-inflammatory and neuroprotective effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic isoquinolinic alkaloid with anti-inflammatory properties.
Uniqueness
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a tetrahydroisoquinoline moiety makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
90137-00-1 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
4-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-4-2-3-5-17(14)15(12-18)10-13-6-8-16(19)9-7-13/h2-9,15,19H,10-12H2,1H3 |
InChIキー |
BDFFWDILJQOBMO-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


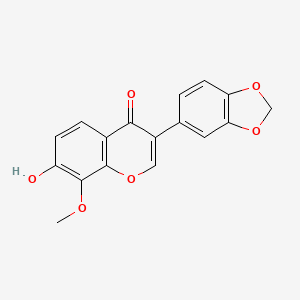

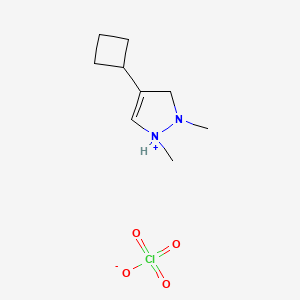
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
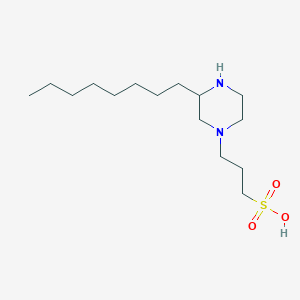
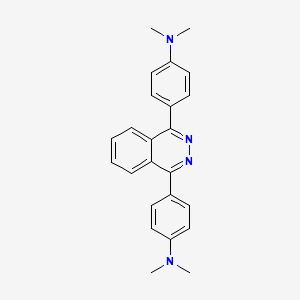
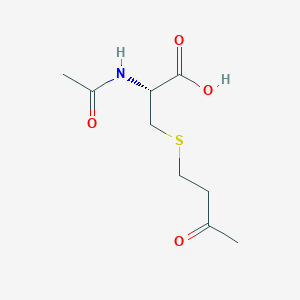
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
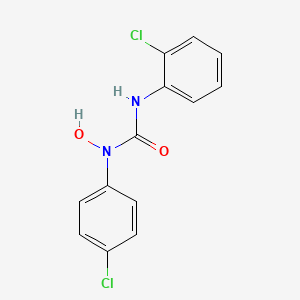
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
